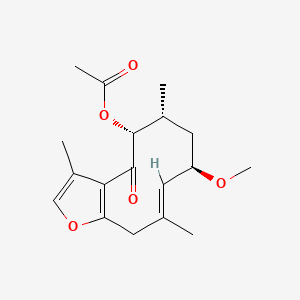

2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H24O5 |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

[(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate |

InChI |

InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 |

InChI-Schlüssel |

DCFSJMWNJKXQCQ-MKDUQBMDSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@@H]1OC(=O)C)\C)OC |

Kanonische SMILES |

CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a furanogermacrane sesquiterpene that has been identified as a constituent of the plant Mitrephora glabra.[1] This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its study. The compound has garnered interest for its potential antidiabetic properties, attributed to its binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase.[1][2] This document aims to serve as a foundational resource for researchers investigating this and related natural products for therapeutic applications.

Chemical Properties

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a sesquiterpenoid with a characteristic furanogermacrane skeleton. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₅ | [3] |

| Molecular Weight | 320.38 g/mol | [1] |

| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [3] |

| CAS Number | 1809980-25-3 | [1][4] |

Potential Biological Activities and Mechanism of Action

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is reported to exhibit binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase, suggesting its potential as an antidiabetic agent.[1][2]

-

DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound may increase the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This is a well-established mechanism for the management of type 2 diabetes.

-

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestion of carbohydrates. Its inhibition can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing the postprandial glucose spike.

Postulated Signaling Pathway for DPP-4 Inhibition

Based on the known mechanism of DPP-4 inhibitors, the following signaling pathway can be postulated for the action of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.

Caption: Postulated signaling pathway of DPP-4 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.

Isolation of Sesquiterpenoids from Mitrephora glabra

While a specific protocol for the isolation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from plant material can be adapted.

Caption: General workflow for the isolation of sesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered stem bark of Mitrephora glabra is subjected to maceration with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Purification: The fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is designed for high-throughput screening of potential DPP-4 inhibitors.[5][6][7]

Materials:

-

DPP-4 (human recombinant)

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

DPP-4 assay buffer

-

Sitagliptin (positive control inhibitor)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = 360/460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-4 enzyme in assay buffer.

-

Prepare a working solution of the DPP-4 substrate in assay buffer.

-

Prepare a stock solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.

-

Prepare a positive control solution of Sitagliptin.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add diluted test compound and DPP-4 enzyme solution.

-

Positive control wells: Add Sitagliptin solution and DPP-4 enzyme solution.

-

Enzyme control wells: Add assay buffer and DPP-4 enzyme solution.

-

Blank wells: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, with readings taken every minute.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

α-Amylase Inhibition Assay

This colorimetric assay is used to screen for potential inhibitors of α-amylase.[8][9][10][11]

Materials:

-

α-Amylase (e.g., from human saliva or porcine pancreas)

-

α-Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside or starch)

-

α-Amylase assay buffer

-

Acarbose (positive control inhibitor)

-

96-well clear microplate

-

Colorimetric microplate reader (405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of α-amylase in assay buffer.

-

Prepare a working solution of the α-amylase substrate.

-

Prepare a stock solution of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in a suitable solvent and create serial dilutions in assay buffer.

-

Prepare a positive control solution of Acarbose.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add diluted test compound and α-amylase solution.

-

Positive control wells: Add Acarbose solution and α-amylase solution.

-

Enzyme control wells: Add assay buffer and α-amylase solution.

-

Blank wells: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add the α-amylase substrate solution to all wells.

-

Incubation: Incubate the plate at room temperature for 20-25 minutes.

-

Measurement: Measure the absorbance at 405 nm in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control ] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents a promising natural product with potential therapeutic applications in the management of type 2 diabetes. Its inhibitory action on both DPP-4 and α-amylase suggests a dual mechanism for improving glycemic control. Further research is warranted to quantify its inhibitory potency, elucidate its precise molecular interactions with its targets, and evaluate its efficacy and safety in preclinical models. The experimental protocols provided in this guide offer a framework for such investigations, paving the way for the potential development of new antidiabetic agents from natural sources.

References

- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]

- 3. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|1809980-25-3|MSDS [dcchemicals.com]

- 5. assaygenie.com [assaygenie.com]

- 6. content.abcam.com [content.abcam.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. bioassaysys.com [bioassaysys.com]

- 10. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 11. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the furanogermacrane-type sesquiterpenoid, 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. This natural product, isolated from the leaves of Melicope glabra, has garnered attention for its potential as a therapeutic agent, particularly in the context of type 2 diabetes. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its inhibitory effects on dipeptidyl peptidase-4 (DPP-4) and α-amylase. Detailed experimental protocols for relevant biological assays and visualizations of associated workflows are provided to support further research and development efforts.

Chemical Structure and Properties

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a sesquiterpenoid characterized by a furanogermacrane skeleton. Its structure is distinguished by a methoxy group at the C-2 position, an acetoxy group at the C-5 position, a ketone at the C-6 position, and a double bond between C-1 and C-10.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₅ | [PubChem][1] |

| Molecular Weight | 320.38 g/mol | [DC Chemicals][2] |

| CAS Number | 1809980-25-3 | [DC Chemicals][2] |

| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [PubChem][1] |

| InChI | InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 | [PubChem][1] |

| InChIKey | DCFSJMWNJKXQCQ-MKDUQBMDSA-N | [PubChem][1] |

| SMILES | C[C@@H]1C--INVALID-LINK--OC | [PubChem][1] |

| XLogP3 | 2.7 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 5 | [PubChem][1] |

| Rotatable Bond Count | 4 | [PubChem][1] |

Biological Activity and Therapeutic Potential

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one has been identified as a potential antidiabetic agent due to its inhibitory activity against two key enzymes involved in glucose homeostasis: dipeptidyl peptidase-4 (DPP-4) and α-amylase.[3]

DPP-4 Inhibition

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one can prolong the action of incretins, leading to improved glycemic control.

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibition of α-amylase slows down carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.

While this compound has been identified in the most active fractions of Melicope glabra leaf extracts against both enzymes, specific IC₅₀ values for the purified compound are not yet reported in the available literature. The chloroform extract of the leaves, from which this compound was identified, exhibited an IC₅₀ of 169.40 µg/mL for DPP-4 inhibition and 303.64 µg/mL for α-amylase inhibition.[4] Further bioassay-guided fractionation revealed a fraction containing 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one as a major component with enhanced inhibitory activities (DPP-4 IC₅₀: 128.35 µg/mL; α-Amylase IC₅₀: 170.19 µg/mL).[4]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and biological evaluation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, based on the study by Quek et al. (2021).[4]

Isolation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

The isolation of the target compound from Melicope glabra leaves involves a multi-step process of extraction and chromatographic separation.

DPP-4 Inhibition Assay

This assay is used to determine the inhibitory activity of the compound against the DPP-4 enzyme.

α-Amylase Inhibition Assay

This assay evaluates the inhibitory effect of the compound on the α-amylase enzyme.

Signaling Pathways and Mechanism of Action

The inhibitory actions of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one on DPP-4 and α-amylase suggest its involvement in key pathways of glucose metabolism.

Future Directions

The discovery of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one as a potential dual inhibitor of DPP-4 and α-amylase opens several avenues for future research.

-

Total Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for further studies and the generation of analogues for structure-activity relationship (SAR) investigations.

-

In Vivo Studies: Preclinical studies in animal models of type 2 diabetes are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

-

Spectroscopic Characterization: A full spectroscopic analysis, including 1D and 2D NMR, IR, and high-resolution mass spectrometry, is required for the unequivocal structural confirmation of the isolated or synthesized compound.

-

Mechanism of Inhibition: Detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive) for both DPP-4 and α-amylase.

Conclusion

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a promising natural product with the potential for development as a novel antidiabetic agent. Its dual inhibitory action on DPP-4 and α-amylase presents a multifaceted approach to managing type 2 diabetes. The information and protocols provided in this technical guide are intended to facilitate further research into this and other related furanogermacrane-type sesquiterpenoids.

References

- 1. Identification of Dipeptidyl Peptidase-4 and α-Amylase Inhibitors from Melicope glabra (Blume) T. G. Hartley (Rutaceae) Using Liquid Chromatography Tandem Mass Spectrometry, In Vitro and In Silico Methods [mdpi.com]

- 2. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]

- 4. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Furanogermacrane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanogermacrane sesquiterpenoids are a class of natural products characterized by a germacrane skeleton containing a furan ring. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge on the furanogermacrane sesquiterpenoid biosynthetic pathway, including key enzymes, intermediates, and experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of furanogermacrane sesquiterpenoids commences with the universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP). The pathway can be broadly divided into two major stages: the formation of the germacrane skeleton and the subsequent oxidative modifications leading to the furan ring and other functionalizations.

1. Formation of the Germacrane Skeleton:

The initial and committing step in the biosynthesis of germacrane-type sesquiterpenoids is the cyclization of the linear precursor, farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) . GAS facilitates a complex carbocation-driven cyclization of FPP to produce the central intermediate, (+)-germacrene A .[1] This enzyme belongs to the terpene synthase family and is a key branching point in sesquiterpenoid metabolism.[2] In chicory, for instance, (+)-germacrene A synthase represents the first dedicated step in the biosynthesis of bitter sesquiterpene lactones, which are derived from a germacrane precursor.[1]

2. Oxidation of Germacrene A:

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. A key enzyme in this process is germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase. GAO catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid group, yielding germacrene A acid .[3][4] This oxidation proceeds through germacra-1(10),4,11(13)-trien-12-ol and germacra-1(10),4,11(13)-trien-12-al as intermediates. The systematic name for this enzyme is (+)-germacrene-A,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (12-hydroxylating).[5]

3. Furan Ring Formation and Further Modifications:

The precise enzymatic steps leading from germacrene A acid to the characteristic furan ring of furanogermacrane sesquiterpenoids are not yet fully elucidated. However, it is widely accepted that other cytochrome P450 enzymes are involved in this critical transformation.[6][7] These P450s likely catalyze further hydroxylations and subsequent cyclization and dehydration reactions to form the furan moiety. The oxidation of a furan ring in other metabolic contexts is known to be catalyzed by P450 enzymes, often proceeding through an epoxide intermediate.[6][7] Identifying the specific P450s responsible for furan ring formation in furanogermacrane biosynthesis remains an active area of research.

Quantitative Data

Quantitative analysis of the furanogermacrane biosynthetic pathway is essential for metabolic engineering and optimization of production in heterologous systems. The following table summarizes the available kinetic data for the key enzyme, germacrene A synthase.

| Enzyme | Organism | Substrate | Km (μM) | Vmax (pmol h-1 μg-1 protein) | Reference |

| (+)-Germacrene A Synthase (CiGASsh) | Cichorium intybus (Chicory) | Farnesyl Diphosphate (FPP) | 3.2 | 21.5 | |

| (+)-Germacrene A Synthase (CiGASlo) | Cichorium intybus (Chicory) | Farnesyl Diphosphate (FPP) | 6.9 | 13.9 | |

| (+)-Germacrene A Synthase | Cichorium intybus (Chicory) | Farnesyl Diphosphate (FPP) | 6.6 | Not Reported | [1] |

Note: Data on the kinetic parameters for germacrene A oxidase and in vivo metabolite concentrations for the furanogermacrane pathway are currently limited in the scientific literature.

Experimental Protocols

The elucidation of the furanogermacrane biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Characterization of Germacrene A Synthase (GAS)

This protocol describes the expression of a candidate GAS gene in Escherichia coli and subsequent functional characterization.

1. Gene Cloning and Vector Construction: a. Isolate total RNA from the plant source of interest. b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length open reading frame of the putative GAS gene using gene-specific primers. d. Clone the amplified GAS cDNA into a suitable bacterial expression vector (e.g., pET series).

2. Heterologous Expression in E. coli: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Incubate the culture at a lower temperature (e.g., 16-25 °C) for 12-16 hours to enhance soluble protein expression.

3. Enzyme Extraction and Assay: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in an appropriate lysis buffer. c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate to pellet cell debris and obtain the crude protein extract (supernatant). e. For the enzyme assay, incubate the crude protein extract with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing MgCl2. f. Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene product. g. After incubation, vortex the mixture to extract the product into the organic layer.

4. Product Analysis: a. Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product. b. Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of germacrene A. c. The absolute configuration of the produced germacrene A can be determined using a chiral GC column.

Protocol 2: In Vitro Assay for Germacrene A Oxidase (GAO) using Yeast Microsomes

This protocol details the preparation of yeast microsomes expressing a candidate GAO and the subsequent enzyme assay.

1. Heterologous Expression in Saccharomyces cerevisiae: a. Clone the full-length cDNA of the putative GAO gene into a yeast expression vector (e.g., pYES-DEST52). b. Transform the expression vector into a suitable yeast strain (e.g., WAT11). c. Grow the transformed yeast in a selective medium to the mid-log phase. d. Induce protein expression by adding galactose to the medium. e. Continue incubation for another 24-48 hours.

2. Microsome Preparation: a. Harvest the yeast cells by centrifugation. b. Wash the cells with a suitable buffer. c. Resuspend the cells in a lysis buffer containing protease inhibitors. d. Disrupt the cells using glass beads or a high-pressure homogenizer. e. Centrifuge the lysate at low speed to remove cell debris. f. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a storage buffer and store at -80 °C.

3. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal preparation, NADPH, and a buffer (e.g., potassium phosphate buffer, pH 7.5). b. Initiate the reaction by adding the substrate, germacrene A (dissolved in a suitable solvent like acetone or DMSO). c. Incubate the reaction at a suitable temperature (e.g., 30 °C) for a specific time. d. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

4. Product Extraction and Analysis: a. Extract the products from the reaction mixture with the organic solvent. b. Evaporate the solvent and redissolve the residue in a suitable solvent for analysis. c. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., methylation) to identify germacrene A acid and its intermediates.[3]

Signaling Pathways and Experimental Workflows

To visualize the core concepts and workflows described in this guide, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of furanogermacrane sesquiterpenoids.

Caption: Experimental workflow for GAS characterization.

Caption: Experimental workflow for GAO characterization.

Conclusion and Future Perspectives

The biosynthesis of furanogermacrane sesquiterpenoids is a complex process involving multiple enzymatic steps. While the initial stages catalyzed by germacrene A synthase and germacrene A oxidase are relatively well-understood, the subsequent formation of the furan ring remains a key area for future research. The identification and characterization of the specific cytochrome P450 enzymes responsible for this transformation will be a significant breakthrough in the field. Further quantitative studies are also needed to fully understand the flux through the pathway and to identify potential bottlenecks for metabolic engineering. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to unravel the complete biosynthetic pathway of these valuable natural products and to develop novel strategies for their sustainable production.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: A Novel Dual Inhibitor of DPP-4 and α-Amylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, a furanogermacranolide sesquiterpene with promising antidiabetic properties. This document consolidates available data on its biological activity, mechanism of action, and the experimental methodologies used for its identification and characterization.

Core Compound Properties

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product isolated from the leaves and stem bark of Myrianthus glaber (also known as Melicope glabra)[1][2]. It has been identified as a dual inhibitor of dipeptidyl peptidase-4 (DPP-4) and α-amylase, two key therapeutic targets in the management of type 2 diabetes[1][3].

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₅ | PubChem[4] |

| Molecular Weight | 320.38 g/mol | DC Chemicals[1] |

| CAS Number | 1809980-25-3 | PubChem[4] |

| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | PubChem[4] |

| Natural Source | Leaves and stem bark of Myrianthus glaber (Melicope glabra) | DC Chemicals[1] |

| Reported Activity | Dipeptidyl peptidase-4 (DPP-4) and α-Amylase inhibitor | DC Chemicals[1] |

Biological Activity and Mechanism of Action

The primary therapeutic interest in 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one stems from its potential as an antidiabetic agent[1]. It exhibits inhibitory activity against two crucial enzymes involved in glucose homeostasis:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound is proposed to increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is a well-established strategy in the treatment of type 2 diabetes.

-

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme slows down carbohydrate digestion and absorption, resulting in a reduced postprandial glucose spike.

The dual inhibition of both DPP-4 and α-amylase presents a synergistic approach to managing hyperglycemia.

Quantitative Biological Data

The following table summarizes the reported inhibitory activities. It is important to note that the primary research article detailing these specific values for the purified compound was not fully accessible; therefore, the data presented here is based on the analysis of extracts from Melicope glabra and is indicative of the potential of its constituents. A study on the chloroform extract of M. glabra leaves, from which the target compound was identified, showed significant inhibitory activity[3].

| Enzyme Target | Test Substance | IC₅₀ (µg/mL) |

| DPP-4 | Chloroform extract of M. glabra leaves | 169.40 |

| α-Amylase | Chloroform extract of M. glabra leaves | 303.64 |

Further research is required to establish the precise IC₅₀ values for the isolated 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.

Experimental Protocols

The identification and characterization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one involved a multi-step process, as inferred from the abstract of the primary research[3]. The general workflow is outlined below.

Bioassay-Guided Fractionation and Isolation

The following diagram illustrates a probable workflow for the isolation of the target compound from its natural source.

In Vitro Enzyme Inhibition Assays

DPP-4 Inhibition Assay (Probable Methodology):

-

Reagents: Human recombinant DPP-4, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl).

-

Procedure: The assay is typically performed in a 96-well plate format. The test compound (or extract) is pre-incubated with the DPP-4 enzyme.

-

Reaction Initiation: The reaction is started by adding the fluorogenic substrate.

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

α-Amylase Inhibition Assay (Probable Methodology):

-

Reagents: Porcine pancreatic α-amylase, starch solution (substrate), and a buffer (e.g., phosphate buffer).

-

Procedure: The test compound is pre-incubated with the α-amylase solution.

-

Reaction Initiation: The starch solution is added to start the enzymatic reaction.

-

Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of reducing sugars produced (or remaining starch) is quantified. A common method is the dinitrosalicylic acid (DNS) method, which measures the absorbance of the colored product formed by the reaction of DNS with reducing sugars.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined in a similar manner to the DPP-4 assay.

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in the context of glucose regulation.

Future Perspectives

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents a promising lead compound for the development of new antidiabetic agents with a dual mechanism of action. Further research is warranted in the following areas:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for further studies and to allow for the synthesis of analogues for structure-activity relationship (SAR) studies.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of diabetes.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Spectroscopic Data Publication: Detailed publication of the full spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) to confirm its structure unequivocally.

This technical guide provides a summary of the currently available information on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. As a novel compound, the body of literature is still emerging, and further research will be crucial to fully elucidate its therapeutic potential.

References

- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Identification of Dipeptidyl Peptidase-4 and α-Amylase Inhibitors from Melicope glabra (Blume) T. G. Hartley (Rutaceae) Using Liquid Chromatography Tandem Mass Spectrometry, In Vitro and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H24O5 | CID 156599192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product belonging to the furanogermacrane class of sesquiterpenoids. Isolated from the leaves and stem bark of Mitrephora glabra, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of metabolic disorders. Preliminary data suggests that it exhibits binding affinities for dipeptidyl peptidase-4 (DPP-4) and α-amylase, key enzymes in glucose metabolism, indicating a potential role as an antidiabetic agent. This technical guide provides a comprehensive overview of the available information on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, including its discovery, physicochemical properties, and purported biological activities. Due to the limited availability of primary research literature, this document primarily synthesizes information from chemical databases and supplier technical data sheets.

Discovery and History

Physicochemical Properties

The fundamental physicochemical properties of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one have been computed and are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug development purposes.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₅ | [3] |

| Molecular Weight | 320.38 g/mol | [3] |

| IUPAC Name | [(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate | [3] |

| CAS Number | 1809980-25-3 | [3] |

| Synonyms | 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one | [3] |

Table 1: Physicochemical Properties of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one are not available in the reviewed literature. A generalized workflow for the isolation of such a natural product would typically involve the following steps:

Caption: Generalized workflow for natural product isolation.

Biological Activity and Potential Signaling Pathways

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is reported to have potential antidiabetic activities.[1][2] This is based on its suggested binding affinities with two key enzymes involved in glucose homeostasis: dipeptidyl peptidase-4 (DPP-4) and α-amylase.

DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This is a well-established mechanism for the treatment of type 2 diabetes.

α-Amylase Inhibition: α-Amylase is a digestive enzyme that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

The putative mechanism of action suggests an interaction with these two key targets in diabetes management.

Caption: Putative signaling pathways for antidiabetic effects.

Quantitative Data

Currently, there is no publicly available quantitative data from spectroscopic analyses (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) or bioactivity assays (e.g., IC₅₀ or Kᵢ values for DPP-4 and α-amylase inhibition) for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. The acquisition of such data through experimental studies is a critical next step in validating its therapeutic potential.

Future Directions

The preliminary information on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one suggests it is a promising lead compound for the development of novel antidiabetic agents. However, significant research is required to substantiate these claims. Future research should focus on:

-

Locating the primary literature describing the initial isolation and characterization of the compound to obtain authentic spectroscopic data.

-

De novo isolation from Mitrephora glabra to obtain a pure sample for comprehensive biological evaluation.

-

In vitro enzymatic assays to quantify its inhibitory activity against DPP-4 and α-amylase.

-

Cell-based and in vivo studies to assess its efficacy and safety profile in relevant models of diabetes.

-

Total synthesis of the molecule to provide a scalable source for further development and to enable the synthesis of analogs for structure-activity relationship (SAR) studies.

Conclusion

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one represents an intriguing natural product with potential applications in the management of diabetes. While current knowledge is limited, the purported dual inhibition of DPP-4 and α-amylase warrants further investigation. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this furanogermacrane sesquiterpenoid. The path forward necessitates a rigorous scientific approach to validate the preliminary findings and to fully elucidate the pharmacological profile of this compound.

References

Potential Therapeutic Targets of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: An In-depth Technical Guide

Disclaimer: Scientific research on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is limited. This document summarizes the currently available information and extrapolates potential therapeutic applications based on its chemical class. The experimental protocols and quantitative data presented are generalized and intended for illustrative purposes. Further research is required to validate these potential applications.

Introduction

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a naturally occurring furanogermacrane sesquiterpene lactone isolated from the leaves and stem bark of Myrianthus glabra.[1] Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family.[2] This class of compounds is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as sulfhydryl groups in proteins, thereby modulating their function.[2]

This technical guide aims to provide a comprehensive overview of the known and potential therapeutic targets of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, drawing upon the limited direct evidence and the broader understanding of its chemical class.

Known Biological Activity and Therapeutic Targets

The primary reported biological activity of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is its potential as an antidiabetic agent.[1][5][6] This activity is attributed to its binding affinity for two key enzymes in glucose metabolism:

-

Dipeptidyl peptidase-4 (DPP-4): An enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 leads to increased insulin levels and improved glycemic control.

-

α-Amylase: An enzyme that breaks down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. Inhibition of α-amylase slows down carbohydrate digestion and reduces post-meal blood glucose spikes.

Potential Therapeutic Targets and Signaling Pathways

Based on its classification as a sesquiterpene lactone, 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is likely to exhibit a broader range of biological activities beyond its antidiabetic potential. The following are hypothesized therapeutic targets and signaling pathways that may be modulated by this compound.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects.[2] The primary mechanism for this activity is often the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Sesquiterpene lactones can inhibit this pathway at multiple points, most notably by alkylating the p65 subunit of NF-κB, thereby preventing its DNA binding.

Anticancer Activity

Many sesquiterpene lactones exhibit cytotoxic and antiproliferative effects against various cancer cell lines.[3] The anticancer mechanisms are often multi-faceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.

Quantitative Data

Due to the limited research on 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, a comprehensive table of quantitative data is not available. The following table is a template illustrating the type of data that would be valuable for future research.

| Target Enzyme/Cell Line | Assay Type | Parameter | Value | Reference |

| Dipeptidyl peptidase-4 (DPP-4) | Enzyme Inhibition | IC50 | Data not available | - |

| α-Amylase | Enzyme Inhibition | IC50 | Data not available | - |

| Human Colon Cancer (HCT116) | Cytotoxicity | IC50 | Data not available | - |

| Human Breast Cancer (MCF-7) | Cytotoxicity | IC50 | Data not available | - |

| Murine Macrophage (RAW 264.7) | Anti-inflammatory | NO Inhibition IC50 | Data not available | - |

Experimental Protocols

The following are generalized protocols for assessing the known and potential biological activities of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one.

DPP-4 Inhibition Assay

This protocol is based on a fluorometric method.

Materials:

-

DPP-4 enzyme (human recombinant)

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (dissolved in DMSO)

-

Positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the test compound or positive control.

-

Add the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the DPP-4 substrate to each well.

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

-

The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

α-Amylase Inhibition Assay

This protocol is based on the dinitrosalicylic acid (DNS) method.[7]

Materials:

-

α-Amylase solution (porcine pancreatic)

-

Starch solution (1% w/v in buffer)

-

Phosphate buffer (pH 6.9)

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (dissolved in DMSO)

-

Positive control (e.g., Acarbose)

-

DNS reagent

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add the test compound or positive control.

-

Add the α-amylase solution to each well and incubate for 10 minutes at 37°C.

-

Add the starch solution to each well and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding DNS reagent.

-

Heat the plate in a boiling water bath for 5-15 minutes.

-

Cool the plate to room temperature and add distilled water to dilute the mixture.

-

Measure the absorbance at 540 nm.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

-

The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one presents as a promising natural product with potential therapeutic applications, particularly in the management of diabetes. However, the current body of scientific evidence is insufficient to fully elucidate its pharmacological profile. As a member of the sesquiterpene lactone class, it is highly probable that this compound possesses anti-inflammatory and anticancer properties that warrant investigation.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of the compound for comprehensive biological evaluation.

-

In Vitro Screening: Systematically screening the compound against a panel of therapeutic targets, including various cancer cell lines and key inflammatory mediators.

-

Quantitative Analysis: Determining the potency (e.g., IC50, EC50) of the compound against its identified targets.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms and signaling pathways through which the compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models.

A thorough investigation of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one will be crucial in determining its true potential as a lead compound for the development of novel therapeutics.

References

- 1. 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one Datasheet DC Chemicals [dcchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 1809980-25-3|DC Chemicals [dcchemicals.com]

- 7. scielo.br [scielo.br]

Preliminary Bioactivity Screening of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a furanogermacrane sesquiterpene, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, outlining key experimental protocols and summarizing potential biological effects based on related structures. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar furanogermacranes and sesquiterpene lactones to provide a predictive framework for its potential bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this and related natural products.

Data Presentation: Bioactivity of Structurally Related Compounds

Due to the absence of specific quantitative bioactivity data for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, this section presents data from other furanogermacrane sesquiterpenes and sesquiterpene lactones to infer potential activity.

Table 1: Cytotoxicity of Sesquiterpene Lactones against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

| Vernolide | HeLa | > 10 | [1] |

| Vernodalol | HeLa | > 10 | [1] |

| Compounds 10 & 12 (from Vernonia cinerea) | HeLa | > 10 | [2] |

Table 2: Antimicrobial Activity of Sesquiterpene Lactones

| Compound | Microorganism | MIC/LC50 (mg/mL) | Source |

| Vernolide | Penicillium notatum | 0.2 (LC50) | [1] |

| Vernolide | Aspergillus flavus | 0.3 (LC50) | [1] |

| Vernolide | Aspergillus niger | 0.4 (LC50) | [1] |

| Vernodalol | Aspergillus flavus | 0.3 (LC50) | [1] |

| Vernodalol | Penicillium notatum | 0.4 (LC50) | [1] |

| Vernodalol | Aspergillus niger | 0.5 (LC50) | [1] |

Table 3: Anti-inflammatory Activity of Furanogermacranes and Sesquiterpene Lactones

| Compound | Assay | IC50 | Source |

| Pseudoneolinderane | Superoxide anion generation in human neutrophils | 3.21 µg/mL | [3] |

| Linderalactone | Superoxide anion generation in human neutrophils | 8.48 µg/mL | [3] |

| Compound 10 (from Vernonia cinerea) | Nitric oxide production in RAW 264.7 cells | 21 µM | [2] |

| Compound 12 (from Vernonia cinerea) | Nitric oxide production in RAW 264.7 cells | 23 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro bioactivity screening assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test compound (2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Test compound dissolved in DMSO

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a control group (cells only), an LPS-stimulated group (cells + LPS), and a positive control group (e.g., dexamethasone).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group. The IC50 value is then determined.

Mandatory Visualizations

Experimental Workflow

References

- 1. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

Methodological & Application

Application Notes and Protocols for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed in vitro assay protocols to investigate the biological activities of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. While this compound has been identified to have potential antidiabetic properties through its affinity for dipeptidyl peptidase-4 (DPP-4) and α-Amylase, comprehensive quantitative data on its bioactivities and its effects on cellular signaling pathways are not yet publicly available. The following protocols and application notes offer a foundational framework for the systematic evaluation of this compound's therapeutic potential.

Data Presentation

Currently, there is no published quantitative data regarding the in vitro efficacy of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one. The table below is presented as a template for researchers to populate with experimentally derived data.

| Assay Type | Cell Line / Enzyme | Endpoint | IC50 / EC50 (Hypothetical) | Positive Control |

| Cytotoxicity | RAW 264.7 Macrophages | Cell Viability | > 100 µM | Doxorubicin |

| α-Amylase Inhibition | Porcine Pancreatic α-Amylase | Enzyme Inhibition | 50 µM | Acarbose |

| DPP-4 Inhibition | Recombinant Human DPP-4 | Enzyme Inhibition | 25 µM | Sitagliptin |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Inhibition | 30 µM | Dexamethasone |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one on a selected cell line, such as RAW 264.7 macrophages.

Materials:

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

In Vitro α-Amylase Inhibition Assay

This assay evaluates the inhibitory effect of the compound on porcine pancreatic α-amylase.

Materials:

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

-

Porcine pancreatic α-amylase

-

Soluble starch solution (1% w/v in phosphate buffer)

-

Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)

-

Acarbose (positive control)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

96-well plate

-

Water bath

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 20 µL of different concentrations of 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one, 20 µL of α-amylase solution, and 20 µL of phosphate buffer.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Starch Addition: Add 20 µL of the soluble starch solution to each well to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of DNSA reagent.

-

Color Development: Heat the plate in a boiling water bath for 5 minutes.

-

Absorbance Measurement: After cooling to room temperature, add 200 µL of distilled water and measure the absorbance at 540 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

In Vitro DPP-4 Inhibition Assay

This protocol assesses the compound's ability to inhibit recombinant human DPP-4 enzyme activity.

Materials:

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

-

Recombinant human DPP-4

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

-

Tris-HCl buffer (pH 8.0)

-

Sitagliptin (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Preparation: To each well of a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of the test compound at various concentrations, and 20 µL of the DPP-4 enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the DPP-4 substrate.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition and determine the IC50 value.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

-

RAW 264.7 cells

-

LPS (Lipopolysaccharide)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

NF-κB Signaling Pathway Analysis by Western Blot

This protocol investigates the effect of the compound on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.

Materials:

-

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one

-

RAW 264.7 cells

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment

-

Western blot transfer system

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described previously. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the bioactivity of the compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the compound.

Application Notes and Protocols for Cytotoxicity Assessment of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of the novel compound, 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one, on various cancer cell lines. The provided methodologies are standardized to ensure reproducibility and comparability of results. The protocols cover essential cytotoxicity assays, including MTT, SRB, and LDH assays, which are widely used to screen potential anticancer compounds by measuring cell viability and membrane integrity.

Data Presentation

The cytotoxic activity of this compound is quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the hypothetical IC50 values of the compound against a panel of human cancer cell lines after 48 hours of treatment.

Table 1: Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 12.8 ± 1.9 |

| HCT116 | Colon Carcinoma | 9.3 ± 1.4 |

| HepG2 | Hepatocellular Carcinoma | 18.5 ± 2.5 |

| PC3 | Prostate Adenocarcinoma | 25.1 ± 3.3 |

Table 2: Comparative Cytotoxicity (IC50 in µM) with a Standard Chemotherapeutic Agent (Doxorubicin)

| Cell Line | This compound | Doxorubicin |

| MCF-7 | 8.5 ± 1.2 | 0.9 ± 0.2 |

| MDA-MB-231 | 15.2 ± 2.1 | 1.5 ± 0.3 |

| A549 | 12.8 ± 1.9 | 1.1 ± 0.2 |

| HCT116 | 9.3 ± 1.4 | 0.8 ± 0.1 |

| HepG2 | 18.5 ± 2.5 | 2.1 ± 0.4 |

| PC3 | 25.1 ± 3.3 | 3.0 ± 0.5 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well plates

-

Dimethyl sulfoxide (DMSO) or other solubilization solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background absorbance.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Materials:

-

This compound

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% acetic acid

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol (Steps 1-3).

-

After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates four times with 1% acetic acid to remove excess dye and allow them to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry at room temperature.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

This compound

-

Commercially available LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 100 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

-

Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance values of the test samples and the controls.

Visualizations

The following diagrams illustrate the general experimental workflow for cytotoxicity assays and a hypothetical signaling pathway that may be affected by this compound.

Caption: A generalized workflow for in vitro cytotoxicity assays.

Caption: A potential mechanism of action leading to apoptosis.

Troubleshooting & Optimization

Technical Support Center: Working with 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in vitro

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one in in vitro settings. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?

A1: 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is a natural product with the chemical formula C18H24O5 and a molecular weight of approximately 320.38 g/mol .[1][2] It has shown potential antidiabetic activities by displaying binding affinities with dipeptidyl peptidase-4 (DPP-4) and α-Amylase.[3][4]

Q2: I am starting my in vitro experiments. In which solvent should I dissolve 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one?

A2: For many water-insoluble compounds used in cell-based assays, Dimethyl sulfoxide (DMSO) is a common initial choice for creating a stock solution.[5][6] However, it is crucial to determine the optimal solvent and concentration empirically. It is recommended to start with a small amount of the compound and test its solubility in common organic solvents such as DMSO, ethanol, or methanol.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%.[7] Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is essential to perform a vehicle control experiment to assess the impact of the solvent on your specific cell type and assay.[8] High concentrations of DMSO can be toxic to cells and may interfere with the experimental results.[7]

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, if DMSO is not suitable for your experiment, other solvents or solubilizing agents can be considered. These include ethanol, methanol, or the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween 80, Polysorbate 80), or co-solvents.[5][9][10] The choice of solvent will depend on the specific requirements of your assay and the cell type you are using.

Troubleshooting Guide

Q1: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A1: This is a common issue with poorly soluble compounds.[6] Here are a few steps you can take to troubleshoot this problem:

-

Decrease the final concentration: The compound may be soluble at a lower concentration in the final assay medium.

-

Optimize the stock solution concentration: A more concentrated stock solution will mean a smaller volume is added to the medium, which can sometimes prevent precipitation.

-

Use a different solvent: The compound may have better solubility characteristics in another solvent like ethanol.

-

Try a solubilizing agent: The use of surfactants or cyclodextrins in the final medium can help to keep the compound in solution.[10][11]

-